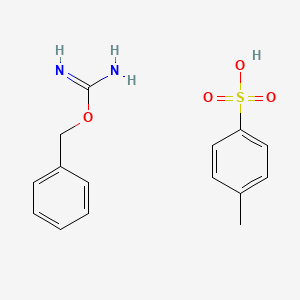

Benzyl carbamimidate;4-methylbenzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-methylbenzenesulfonic acid, a component of the compound, is achieved on an industrial scale by the sulfonation of toluene . Common impurities include benzenesulfonic acid and sulfuric acid . The monohydrate form of 4-methylbenzenesulfonic acid contains a certain amount of water . The total moisture present as an impurity can be estimated using the Karl Fischer method .Molecular Structure Analysis

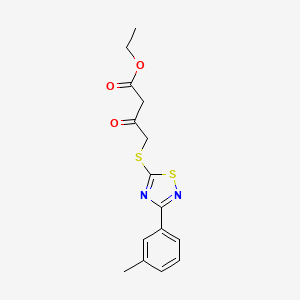

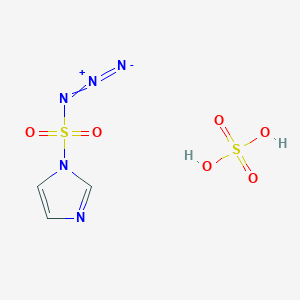

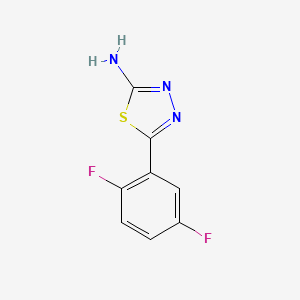

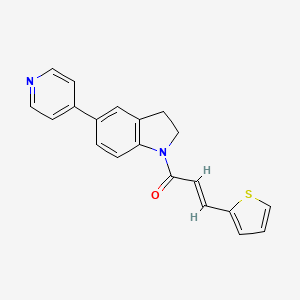

The molecular structure of Benzyl carbamimidate;4-methylbenzenesulfonic acid is represented by the formula C15H18N2O4S. The structure of 4-methylbenzenesulfonic acid, a component of the compound, is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-methylbenzenesulfonic acid, a component of the compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220°C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methylbenzenesulfonic acid, a component of the compound, include a molecular weight of 172.202 . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the potential of compounds related to Benzyl carbamimidate and 4-methylbenzenesulfonic acid in antimicrobial and antifungal applications. For instance, thiol-activated sources of sulfur dioxide (SO₂), including derivatives of these compounds, have shown significant antimycobacterial activity. N-Benzyl-2,4-dinitrobenzenesulfonamide, prepared from commercial sources, exhibited higher potency in inhibiting Mycobacterium tuberculosis than the clinical agent isoniazid (Malwal et al., 2012).

Chemical Synthesis and Catalysis

Compounds derived from 4-methylbenzenesulfonic acid have been utilized in chemical synthesis and catalysis. For example, solid-phase extraction techniques have been developed for the enrichment of aromatic sulfonates, including benzene- and naphthalenesulfonates, from industrial wastewaters using graphitized carbon black, demonstrating the utility of these compounds in environmental monitoring and remediation (Alonso et al., 1999).

Drug Development and Pharmacological Research

The modification of benzyl carbamimidate and 4-methylbenzenesulfonic acid derivatives has been explored in drug development, particularly in the synthesis of sulfonamide-based compounds with antibacterial activity. Several novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial properties, showing promising activity against a variety of anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).

Environmental Applications

In the field of environmental science, benzene- and naphthalenesulfonates, related to 4-methylbenzenesulfonic acid, have been identified as major pollutants in wastewater from various industries. Research has focused on developing methods for the detection, quantification, and removal of these compounds from industrial effluents, highlighting their significance in environmental pollution and remediation efforts (Altenbach & Giger, 1995).

Mechanism of Action

While specific information on the mechanism of action for Benzyl carbamimidate;4-methylbenzenesulfonic acid was not found, sulfonamide drugs, which have a similar structure, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .

Safety and Hazards

Future Directions

While specific future directions for Benzyl carbamimidate;4-methylbenzenesulfonic acid were not found, the study of imidazole, a similar compound, suggests that it plays an important role in humans, such as catalysis in enzymatic processes . Imidazole-based compounds with various therapeutic properties make up the therapeutic arsenal and new bioactive compounds proposed in various works . This suggests that similar compounds could be used as prototypes to obtain new drugs .

Properties

IUPAC Name |

benzyl carbamimidate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.C7H8O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6H2,(H3,9,10);2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMROMJPIDIEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2675662.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2675668.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B2675670.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675671.png)

![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2675674.png)